molecular formula C8H6Cl2F3N B13560563 1-(2,3-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine CAS No. 886371-14-8

1-(2,3-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine

Cat. No.: B13560563
CAS No.: 886371-14-8
M. Wt: 244.04 g/mol
InChI Key: OULNGNJINGDFDA-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:

Chemical Reactions Analysis

1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.

Scientific Research Applications

1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular signaling pathways. This inhibition can result in various pharmacological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethan-1-amine can be compared with other similar compounds, such as:

The uniqueness of 1-(2,3-dichlorophenyl)-2,2,2-trifluoroethan-1-amine lies in its trifluoromethyl and amine groups, which confer distinct chemical and biological properties.

Properties

CAS No.

886371-14-8

Molecular Formula

C8H6Cl2F3N

Molecular Weight

244.04 g/mol

IUPAC Name

1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C8H6Cl2F3N/c9-5-3-1-2-4(6(5)10)7(14)8(11,12)13/h1-3,7H,14H2

InChI Key

OULNGNJINGDFDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(C(F)(F)F)N

Origin of Product

United States

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